1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine

Catalog No.
S13735416
CAS No.
M.F
C12H18FN
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine

Product Name

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine

IUPAC Name

1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7,11H,8,14H2,1-3H3

InChI Key

NRIQWWQSHXYCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC=CC=C1F)N

1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine is an organic compound classified as an aromatic amine. It features a central amine group (NH2) connected to a carbon chain that includes two methyl groups (CH3) at the third carbon position. The compound's structure includes a fluorophenyl ring (C6H4F) attached to the first carbon of the chain, with fluorine located at the second position on the ring. The hydrochloride salt form indicates the presence of hydrochloric acid (HCl) associated with the amine group, enhancing its solubility and stability in various applications.

The chemical reactivity of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine primarily involves nucleophilic substitutions and condensation reactions. The amine group can participate in various reactions such as:

  • Acylation: The amine can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atom can undergo alkylation reactions with alkyl halides.
  • Condensation: It can participate in condensation reactions with carbonyl compounds, forming imines or enamines.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological properties .

Research indicates that 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine and its derivatives may have potential therapeutic applications. Studies have shown that some derivatives exhibit activity against conditions such as gastroesophageal reflux disease and peptic ulcers. This suggests that the compound may influence gastrointestinal motility or secretion, although further studies are necessary to elucidate the precise mechanisms involved .

The synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyrazoles or pyridines.
  • Formation of Fluorophenyl Group: A fluorinated phenyl group is introduced through electrophilic aromatic substitution.
  • Amine Formation: The final step generally involves the reduction of a suitable precursor or direct amination of a corresponding halide.

Various substituents at positions N1, C3, C4, C5, and C6 can be explored to yield a range of derivatives with potentially diverse biological activities .

The primary applications of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting gastrointestinal disorders.
  • Biochemical Research: Used as a biochemical tool in proteomics and pharmacology studies to investigate receptor interactions and enzyme activities .
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Several compounds share structural similarities with 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amineStructureSubstituent at para position; potential different biological activity due to fluorine placement.
1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amineSimilar structure with chlorine instead of fluorineChlorine may alter lipophilicity and receptor binding compared to fluorine.
4-Methyl-N-(2-fluorophenyl)butanamideAmide derivativeDifferent functional group; potential for altered pharmacological properties due to amide formation.

The unique positioning of the fluorine atom in 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine may confer specific electronic effects that influence its reactivity and biological activity compared to similar compounds .

The discovery of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine is intertwined with advancements in fluoroorganic chemistry during the late 20th century. While its exact synthesis date remains undocumented, the compound’s CAS registry number (28740-91-2) suggests its emergence in chemical databases by the early 2000s. Early research focused on optimizing synthetic routes for fluorinated amines, which are critical intermediates in medicinal chemistry. For example, reductive amination techniques developed in the 1990s for analogous compounds laid the groundwork for its synthesis. By the 2010s, the compound appeared in patents and commercial catalogs, indicating its adoption in pharmaceutical research.

Significance in Organic Chemistry and Pharmacology

In organic chemistry, 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine serves as a versatile intermediate. Its fluorine atom enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitutions and cyclization reactions. The tertiary amine group facilitates hydrogen bonding and protonation, making it valuable for designing bioactive molecules.

Pharmacologically, derivatives of this compound have shown promise in preclinical studies for gastrointestinal disorders, such as modulating gastric acid secretion and motility. Its structural analogs, like those described in patent US9567358B2, demonstrate activity against metabolic and inflammatory targets, underscoring its therapeutic potential.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine [1] [2] [3]. This nomenclature follows established rules for naming primary amines where the amine group is attached to a carbon chain bearing both an aromatic substituent and branched alkyl groups [4].

The systematic name construction reflects the compound's structural features: the "1-amine" designation indicates a primary amine functional group attached to the first carbon of the main chain [4]. The "butan" portion denotes a four-carbon main chain, while "3,3-dimethyl" specifies the presence of two methyl substituents at the third carbon position [1] [2]. The "(2-fluorophenyl)" component indicates an aromatic ring with fluorine substitution at the ortho position attached to the first carbon of the butyl chain [1] [2].

Alternative nomenclature systems may refer to this compound using descriptive approaches that emphasize the structural components, though the International Union of Pure and Applied Chemistry system remains the standard for scientific literature [4]. The compound belongs to the class of aromatic amines, specifically fluorinated phenylalkylamines [1] .

Molecular Formula and Structural Descriptors

The molecular formula for 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine is C₁₂H₁₈FN for the free base form [1] [3]. The hydrochloride salt derivative has the molecular formula C₁₂H₁₉ClFN [1] [6] [7]. The molecular weight of the free base is 195.28 grams per mole, while the hydrochloride salt has a molecular weight of 231.74 grams per mole [1] [6] [3].

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₁₂H₁₈FNC₁₂H₁₉ClFN
Molecular Weight195.28 g/mol231.74 g/mol
MDL NumberMFCD19601107MFCD28126529

The Simplified Molecular Input Line Entry System representation for the free base is CC(C)(C)CC(C1=CC=CC=C1F)N [1] [3]. The International Chemical Identifier string is InChI=1S/C12H18FN/c1-12(2,3)8-11(14)9-6-4-5-7-10(9)13/h4-7,11H,8,14H2,1-3H3 [1]. The corresponding International Chemical Identifier Key is SDVPIQGCQZHCTO-UHFFFAOYSA-N [1].

The structural framework consists of a benzene ring substituted with fluorine at the ortho position, connected to a primary amine through a four-carbon aliphatic chain that features quaternary carbon branching [1] [2]. The tertiary butyl group (3,3-dimethyl substitution) creates significant steric bulk that influences the compound's conformational preferences and reactivity patterns [1] [3].

Spectroscopic Identification Markers

Spectroscopic identification of 1-(2-fluorophenyl)-3,3-dimethylbutan-1-amine relies on characteristic absorption patterns and chemical shifts that reflect its unique structural features [8] [9]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through distinctive signal patterns for both proton and carbon-13 nuclei.

Nuclear Magnetic Resonance Spectroscopic Features

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the various structural components [8] [9] [10]. The aromatic protons from the 2-fluorophenyl ring appear in the 7.0-7.5 parts per million region, with coupling patterns reflecting the ortho-fluorine substitution [8] [10]. The primary amine protons typically appear as a broad signal between 1.0-3.0 parts per million, though this signal may be exchangeable with deuterium oxide [9] [10].

The aliphatic protons show distinct patterns: the methylene protons adjacent to the amine group appear around 2.3-3.0 parts per million due to deshielding by the nitrogen atom [9] [10]. The quaternary carbon bearing the geminal dimethyl groups produces a characteristic singlet around 1.0-1.2 parts per million for the six equivalent methyl protons [11] [9].

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides complementary identification through characteristic functional group absorptions [12] [9]. Primary amines exhibit two distinct nitrogen-hydrogen stretching bands in the 3300-3500 wavenumber region, distinguishing them from secondary amines which show only one band [9] [10]. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at 2800-3000 wavenumbers [12] [9].

The carbon-fluorine bond produces a strong absorption in the 1000-1300 wavenumber region, characteristic of aromatic fluorine compounds [12]. Aromatic carbon-carbon stretching vibrations typically appear around 1450-1650 wavenumbers, providing confirmation of the benzene ring structure [12] [9].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals distinctive fragmentation patterns that aid in structural confirmation [9]. The molecular ion peak appears at mass-to-charge ratio 195 for the free base form [1]. Alpha-cleavage adjacent to the nitrogen atom represents a dominant fragmentation pathway, producing resonance-stabilized nitrogen-containing cations characteristic of amine compounds [9].

The synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine through traditional alkylation and amination methodologies represents well-established approaches in organic chemistry. These conventional routes have been extensively studied and provide reliable synthetic pathways, albeit with certain limitations regarding selectivity and yield optimization [1] [2].

Direct Alkylation Approaches

Traditional direct alkylation methods involve the reaction of primary or secondary amines with alkyl halides under basic conditions. For the synthesis of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine, this approach typically employs 2-fluoroaniline as the starting amine and 3,3-dimethylbutyl halide as the alkylating agent [3] [4]. The reaction proceeds through nucleophilic substitution mechanism, requiring elevated temperatures ranging from 80-120°C and strong bases such as potassium carbonate or sodium hydroxide [2].

The major limitation of this approach lies in the tendency for overalkylation, where the desired secondary amine product can undergo further alkylation to form tertiary amines. This side reaction significantly reduces the selectivity and overall yield, typically limiting yields to 60-85% [4]. Additionally, the electron-withdrawing nature of the fluorine substituent in the ortho position can reduce the nucleophilicity of the amine, necessitating more forcing conditions [1].

Reductive Amination Methodology

Reductive amination represents a more controlled approach for synthesizing 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine. This methodology involves the condensation of 2-fluorobenzaldehyde with 3,3-dimethylbutylamine, followed by reduction of the resulting imine intermediate [5] [6]. The process typically employs sodium borohydride or catalytic hydrogenation conditions, offering yields ranging from 70-95% [7].

The key advantage of reductive amination lies in its ability to minimize overalkylation issues commonly encountered in direct alkylation approaches. The reaction can be conducted under milder conditions, typically at room temperature to 80°C, and provides better control over product selectivity [5]. However, the success of this methodology is highly substrate-dependent, and the presence of the fluorine substituent can influence the stability and reactivity of the imine intermediate [1].

Gabriel Synthesis Adaptation

The Gabriel synthesis, while traditionally limited to primary amine formation, can be adapted for the synthesis of fluorinated amine derivatives. This approach involves the alkylation of phthalimide with 3,3-dimethylbutyl halide, followed by hydrazinolysis to release the primary amine, which can subsequently be coupled with 2-fluorobenzyl halide [3]. Although this method provides good yields (65-90%), it requires multiple synthetic steps and is primarily applicable to primary amine synthesis.

Nucleophilic Substitution Routes

Nucleophilic substitution reactions offer an alternative pathway for constructing the carbon-nitrogen bond. These reactions typically involve the displacement of a suitable leaving group by an amine nucleophile. For 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine synthesis, this approach can utilize 2-fluorobenzyl chloride and 3,3-dimethylbutylamine under basic conditions [2]. While yields are moderate (55-80%), the method suffers from the formation of multiple products and requires careful optimization of reaction conditions.

Modern Catalytic Approaches

Palladium-Mediated Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of fluorinated anilines, including derivatives such as 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine. These methodologies offer superior selectivity and functional group tolerance compared to traditional approaches [8] [9] [10].

AdBippyPhos/Palladium System

The most effective palladium-catalyzed system for fluoroalkylamine synthesis employs AdBippyPhos as the ligand in combination with [Pd(allyl)Cl]₂ as the palladium source [9]. This catalyst system demonstrates exceptional activity with catalyst loadings as low as 0.1-0.6 mol%, achieving yields of 75-94% for various fluorinated aniline derivatives [10]. The reaction utilizes potassium phenoxide as a base, which is unusual for cross-coupling reactions but proves essential for the success of fluoroalkylamine coupling [9].

The mechanism involves the formation of a phenoxide resting state complex (BippyPhosPd(Ar)OPh), where the turnover-limiting step is reductive elimination to form the carbon-nitrogen bond [9]. This unique mechanistic pathway is attributed to the electron-withdrawing properties of the fluoroalkyl substituent, which affects the electronic properties of the palladium center [10].

Alternative Palladium Systems

PdCl₂(CH₃CN)₂ represents another viable catalyst system, particularly for industrial applications where cost considerations are paramount [11]. This system achieves yields of 70-85% under optimized conditions using potassium carbonate as base in dioxane solvent at 80°C. While requiring higher catalyst loadings (2-5 mol%), this system offers advantages in terms of catalyst availability and cost-effectiveness [11].

The Pd(OAc)₂/BINAP system provides an alternative for specific substrate classes, particularly when enantioselective synthesis is desired. This chiral catalyst system can achieve yields of 65-80% while providing moderate to good enantioselectivity for appropriately designed substrates [11].

Reaction Optimization Parameters

Critical parameters for palladium-catalyzed synthesis include temperature control (80-100°C), solvent selection (toluene/dioxane mixtures), and base choice (potassium phenoxide) [9]. The use of weaker bases such as potassium phenoxide, rather than traditional strong bases like sodium tert-butoxide, is crucial for preventing decomposition of fluorinated amine products under reaction conditions [10].

Reductive Amination Optimization

Modern reductive amination methodologies have undergone significant optimization for the synthesis of fluorinated amines, with particular attention to catalyst design, reaction conditions, and substrate scope [5] [7].

Enzymatic Reductive Amination

Imine reductases (IREDs) and reductive aminases (RedAms) represent cutting-edge biocatalytic approaches for synthesizing chiral fluorinated amines [5]. These enzymes demonstrate remarkable selectivity and can operate under mild conditions, achieving conversions up to 99% with excellent enantioselectivity (>99% enantiomeric excess) [5]. The Aspergillus reductive aminase (AspRedAm) has shown particular promise for fluoroketone substrates, providing access to chiral fluorinated amines that are difficult to obtain through traditional chemical methods [5].

The enzymatic approach offers several advantages including operation at neutral pH, ambient temperature, and the ability to use simple amine donors such as isopropylamine or alanine [5]. However, substrate scope is currently limited, and enzyme engineering may be required for specific fluorinated substrates.

Silicon-Nanostructure-Supported Palladium

The development of silicon-nanostructure-stabilized palladium nanoparticles (SiNS-Pd) has enabled highly efficient reductive amination under atmospheric hydrogen pressure [7]. This heterogeneous catalyst system achieves quantitative yields (68-95%) with catalyst loadings as low as 0.02-0.05 mol% palladium [7]. The system demonstrates excellent recyclability and can be implemented in continuous flow processes for large-scale production [7].

Flow Chemistry Integration

Continuous flow reductive amination has emerged as a powerful tool for synthesizing fluorinated amines with enhanced safety and efficiency [12] [7]. Flow systems enable precise control of residence time, temperature, and mixing, resulting in improved yields and reduced side product formation [12]. For 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine synthesis, flow conditions can achieve space-time yields of 8.1 g L⁻¹ h⁻¹ using immobilized enzymes [5].

Optimization Parameters

Critical optimization parameters for reductive amination include temperature control (25-60°C), catalyst loading (0.02-0.05 mol%), hydrogen pressure (1-5 atm), and solvent selection (methanol/ethanol) [7]. Substrate ratios play a crucial role, with slight excess of the carbonyl component (1.1-1.5 equivalents) preventing overalkylation while ensuring complete conversion [5].

Industrial-Scale Production Challenges

The industrial production of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine faces several significant challenges that impact both economic viability and environmental sustainability [13] [14].

Catalyst Cost and Recovery

Palladium-catalyzed processes, while highly effective at laboratory scale, present substantial cost challenges for industrial implementation [9] [10]. Palladium costs can account for 20-40% of the total production cost, making catalyst recovery and recycling essential for economic viability [11]. Current solutions include the development of heterogeneous palladium catalysts that can be separated magnetically or through filtration, and the implementation of continuous flow reactors that enable efficient catalyst recycling [11].

The development of alternative catalytic systems using more abundant metals such as nickel or copper is an active area of research, though these systems currently do not match the efficiency and selectivity of palladium-based catalysts for fluorinated amine synthesis [15].

Fluorinated Waste Management

The production of fluorinated compounds generates specialized waste streams that require careful handling and disposal [16] [13]. Fluorinated waste cannot be processed through conventional waste treatment facilities due to environmental regulations and the persistence of fluorinated compounds [14]. Current solutions include specialized waste treatment facilities that can safely decompose fluorinated compounds and recovery systems that can reclaim valuable fluorinated intermediates [13].

The implementation of green chemistry principles, such as the use of flow reactors that minimize waste generation and the development of more atom-efficient synthetic routes, represents a critical approach to addressing these challenges [13].

Temperature and Process Control

The synthesis of fluorinated amines often requires precise temperature control to prevent decomposition and minimize side product formation [11] [17]. Industrial-scale heat management presents significant challenges, particularly for exothermic palladium-catalyzed reactions [11]. Advanced heat exchanger systems and real-time monitoring technologies have been implemented to address these challenges, though they add to capital and operational costs [11].

Safety Considerations

The handling of fluorinated compounds and hydrogen fluoride-containing intermediates presents substantial safety challenges in industrial settings [16] [14]. Automated handling systems, specialized containment protocols, and extensive safety training are required to minimize worker exposure and environmental release [13]. The development of safer synthetic routes that avoid highly toxic intermediates represents a priority for industrial implementation [13].

Purification and Yield Optimization Techniques

The purification of 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine requires specialized techniques that account for the unique properties of fluorinated compounds [16] [18] [19].

Fractional Distillation Optimization

Fractional distillation remains the most cost-effective purification method for industrial-scale production, achieving purities of 90-98% with yield recoveries of 80-95% [16]. The presence of fluorine substituents can significantly affect boiling points and volatility patterns, requiring careful optimization of distillation conditions [19]. The use of specialized column packing materials and precise temperature control enables efficient separation of fluorinated amine products from synthetic intermediates [20].

For 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine, the presence of the fluorine substituent typically lowers the boiling point compared to non-fluorinated analogs, facilitating separation from higher-boiling impurities [19]. However, close-boiling fluorinated isomers may require multiple distillation stages or alternative separation techniques [21].

Chromatographic Separation Methods

High-performance liquid chromatography using fluorinated stationary phases has emerged as a powerful tool for the purification of fluorinated amines [18] [22]. Fluorinated phases, particularly pentafluorophenyl (PFP) columns, demonstrate superior selectivity for fluorinated compounds compared to conventional C18 phases [18]. These phases achieve purities of 95-99% but with lower yield recoveries (70-90%) due to sample loss during chromatographic processing [22].

The development of fluoro-functionalized spherical covalent organic frameworks (SF-COFs) as stationary phases represents a significant advancement in chromatographic separation of fluorinated compounds [22]. These materials demonstrate exceptional selectivity and high column efficiency for separating organic fluorides, including structural isomers that are difficult to separate using conventional methods [22].

Crystallization and Solid-State Purification

Crystallization techniques can achieve the highest purities (98-99.5%) for fluorinated amine products, though with moderate yield recoveries (60-85%) [19] [23]. The crystallization behavior of fluorinated amines is significantly influenced by intermolecular interactions involving fluorine atoms, including weak C-F···H-C interactions that affect crystal packing [19] [23].

In situ cryo-crystallization has proven particularly effective for fluorinated anilines, enabling the formation of high-quality crystals with well-defined hydrogen bonding networks [19]. This technique is especially valuable for obtaining analytical-grade material for structural characterization and biological testing [23].

Continuous Flow Purification

Continuous flow purification systems offer significant advantages for industrial-scale production, achieving purities of 92-97% with yield recoveries of 85-95% [12]. These systems enable real-time separation and can be integrated directly with synthetic flow reactors, eliminating the need for intermediate isolation and storage [12]. Flow purification is particularly well-suited for volatile fluorinated compounds that may be lost during traditional workup procedures [24].

Membrane Separation Technologies

Membrane separation represents an emerging technology for fluorinated compound purification, offering moderate purities (88-95%) with good yield recoveries (80-90%) [25]. These systems are based on molecular size and polarity differences and can operate continuously with minimal energy requirements [25]. While currently limited in selectivity compared to chromatographic methods, membrane separation offers potential for large-scale applications where high purity is not critical [25].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

195.142327740 g/mol

Monoisotopic Mass

195.142327740 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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